molecular formula C13H21NO B13282268 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline

4-Methoxy-2-methyl-N-(pentan-3-yl)aniline

Cat. No.: B13282268
M. Wt: 207.31 g/mol
InChI Key: YWUAJJCHYATYJU-UHFFFAOYSA-N
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Description

Significance of Hindered Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Hindered aniline derivatives are a class of organic compounds that play a crucial role in various areas of chemical synthesis and materials science. Their defining characteristic is the presence of bulky substituents on the aniline core structure, which impart unique steric and electronic properties. This steric hindrance can lead to enhanced selectivity in chemical reactions, improved stability of reactive intermediates, and the creation of specific molecular architectures. In contemporary organic chemistry, these derivatives are valuable as ligands for catalysis, building blocks for complex molecules, and precursors for functional materials. The controlled introduction of steric bulk allows for the fine-tuning of a molecule's reactivity and physical properties, making hindered anilines a versatile tool for chemists.

Structural Classification and Unique Features of 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline

This compound is classified as a substituted aniline derivative. Its structure is characterized by an aniline core with a methoxy (B1213986) group at the 4-position, a methyl group at the 2-position, and a pentan-3-yl group attached to the nitrogen atom. This combination of substituents results in a molecule with a distinct set of properties. The methoxy and methyl groups on the aromatic ring influence the electron density of the aniline system, while the bulky pentan-3-yl group on the nitrogen atom introduces significant steric hindrance.

Table 1: Structural Features of this compound

Feature Description
Core Structure Aniline
Substituent at C4 Methoxy (-OCH₃)
Substituent at C2 Methyl (-CH₃)
Substituent on N Pentan-3-yl (-CH(CH₂CH₃)₂)

The reactivity of this compound is governed by a combination of steric and electronic effects imparted by its substituents.

Electronic Effects: The methoxy group at the para-position is a strong electron-donating group due to its +M (mesomeric) effect, which increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. The methyl group at the ortho-position is a weaker electron-donating group through its +I (inductive) effect. acs.org The cumulative effect of these two electron-donating groups makes the aromatic ring more susceptible to electrophilic substitution reactions compared to unsubstituted aniline. askfilo.com

Steric Effects: The N-pentan-3-yl group is a bulky secondary alkyl group that introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the accessibility of the nitrogen's lone pair of electrons, potentially affecting its basicity and nucleophilicity. mdpi.com Furthermore, the ortho-methyl group contributes to the steric crowding around the amino group. This steric hindrance can play a crucial role in directing the outcome of reactions involving the nitrogen atom or the adjacent positions on the aromatic ring. For instance, the steric hindrance can prevent or slow down reactions that require unhindered access to the nitrogen, while favoring reactions at less crowded sites. derpharmachemica.com

Table 2: Predicted Effects of Substituents on the Reactivity of this compound

Substituent Position Electronic Effect Steric Effect Impact on Reactivity
Methoxy 4 +M, -I (overall electron-donating) Minor Activates the ring towards electrophilic substitution
Methyl 2 +I (electron-donating) Moderate Activates the ring and provides steric hindrance
Pentan-3-yl N +I (electron-donating) High Reduces nucleophilicity of nitrogen, influences regioselectivity

Overview of Research Trajectories for N-Substituted Anilines

Research on N-substituted anilines is a dynamic field in organic chemistry, with several key trajectories. One major area of focus is the development of novel synthetic methodologies for their preparation. This includes catalyst-free methods, multicomponent reactions, and the use of greener reaction conditions. beilstein-journals.org Another significant research direction is the application of N-substituted anilines as precursors for the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry. mdpi.com

Furthermore, there is growing interest in the isosteric replacement of anilines in drug candidates to improve their metabolic stability and reduce toxicity. acs.orgnih.gov Saturated carbocycles are being explored as replacements for the aniline ring to mitigate the formation of reactive metabolites. nih.gov The development of new catalytic systems, such as those based on palladium, for the selective functionalization of aniline derivatives is also an active area of research. acs.org Future research is expected to focus on the synthesis of increasingly complex and functionally diverse N-substituted anilines with tailored properties for specific applications in materials science, catalysis, and pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methoxy-2-methyl-N-pentan-3-ylaniline

InChI

InChI=1S/C13H21NO/c1-5-11(6-2)14-13-8-7-12(15-4)9-10(13)3/h7-9,11,14H,5-6H2,1-4H3

InChI Key

YWUAJJCHYATYJU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=C(C=C1)OC)C

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 2 Methyl N Pentan 3 Yl Aniline and Analogues

Hydroamination-Based Approaches for Aniline (B41778) Derivatives

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for the synthesis of amines. Recent advancements have extended this methodology to the use of nitroarenes as aniline surrogates, providing a direct route to N-alkylanilines.

Olefin Hydroamination with Nitroarenes as a Key Route

A powerful and practical approach for the synthesis of secondary amines involves the formal hydroamination of olefins with nitroarenes. researchgate.netacs.orgniscpr.res.in This method repurposes readily available nitroarenes as starting materials, which are effectively reduced in situ to generate a reactive nitrogen species that then couples with an olefin. This transformation is particularly valuable as it provides a direct route to N-alkylanilines, bypassing the need for pre-formed anilines. The reaction is noted for its high chemoselectivity, allowing for the synthesis of sterically hindered amines. niscpr.res.in

The direct reductive cross-coupling of nitroarenes with alkenes is an efficient protocol for constructing N-substituted arylamine derivatives, as it avoids the protection and deprotection steps often required when starting from arylamines. rsc.org This strategy leverages distinct nitrogen-active intermediates that are generated from the reduction of nitroarenes, enabling precise control over reactivity and selectivity. rsc.org

Catalyst Systems and Reaction Conditions in Hydroamination

Iron-based catalysts have emerged as a cost-effective and environmentally benign option for mediating the hydroamination of olefins with nitroarenes. researchgate.netacs.org One notable system employs iron(III) acetylacetonate (B107027) (Fe(acac)₃) in combination with a silane (B1218182) reducing agent, such as phenylsilane (B129415) (PhSiH₃), to afford various secondary amines in moderate to good yields. researchgate.net Another well-defined iron(II) catalyst, Cp*Fe(1,2-Ph₂PC₆H₄S)(NCMe), has been utilized with triethoxysilane (B36694) ((EtO)₃SiH) for the reductive coupling of nitroarenes with olefins. acs.org Mechanistic studies suggest that the catalysis is initiated by the activation of the nitroarene by the iron(II) catalyst and silane, which generates an iron–nitrosoarene intermediate crucial for the subsequent C–N bond formation. acs.org

These reactions are typically performed under mild conditions, often at room temperature, and are tolerant of a wide range of functional groups on both the nitroarene and the olefin. niscpr.res.in The choice of solvent can be crucial, with mixtures such as ethanol (B145695) and dichloromethane (B109758) being employed. researchgate.net

Classical and Modern Anilination Methods

Beyond hydroamination, a range of classical and modern synthetic methods are available for the N-alkylation of anilines and the construction of the aniline core itself. These include reductive amination, transition metal-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution.

Reductive Amination Strategies for N-Alkylation

Reductive amination is a widely used and versatile method for the synthesis of secondary and tertiary amines. This reaction involves the condensation of a primary or secondary amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. For the synthesis of a compound like 4-methoxy-2-methyl-N-(pentan-3-yl)aniline, this would typically involve the reaction of 4-methoxy-2-methylaniline (B89876) with pentan-3-one.

A variety of reducing agents and catalyst systems have been developed to effect this transformation. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and its derivatives, as well as borane (B79455) complexes like BH₃·THF. thieme-connect.com The reaction conditions can be tailored to the specific substrates. For instance, robust protocols for the reductive amination of ketones with electron-deficient anilines have been established using either BH₃·THF in the presence of acetic acid or trimethylsilyl (B98337) chloride (TMSCl), or NaBH₄ with TMSCl in DMF. thieme-connect.com

Iridium-based catalysts have also shown great promise in the direct asymmetric reductive amination of prochiral ketones, affording chiral amines with high yields and enantioselectivities. nih.gov These reactions are often carried out under hydrogen pressure in solvents like toluene. nih.gov Copper chromite has also been employed as a catalyst for the reductive alkylation of aniline with ketones under hydrogen pressure. niscpr.res.in

Below is a table summarizing various conditions for the reductive amination of anilines with ketones:

Amine SubstrateKetone SubstrateCatalyst/Reducing AgentSolventTemperature (°C)Yield (%)
p-Anisidine2-Hexanone1 mol% [CpIr(III) complex] / H₂ (5 bar)Toluene3582
p-AnisidineCyclopentanone1 mol% [CpIr(III) complex] / H₂ (5 bar)Toluene3591
m-Anisidine2-Butanone1 mol% [Cp*Ir(III) complex] / H₂ (5 bar)Toluene3582
AnilineAcetoneCopper Chromite / H₂ (50 bar)-14093
Methyl anthranilateCyclohexanoneBH₃·THF / TMSClDMF094
2-AminobenzonitrileAcetophenoneBH₃·THF / AcOHCH₂Cl₂0-2072

Transition Metal-Catalyzed C-N Cross-Coupling Reactions

Transition metal-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. This powerful methodology allows for the formation of a C-N bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex. For the synthesis of N-alkylanilines, this would typically involve the reaction of an appropriately substituted aniline with an alkyl halide.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. A wide array of phosphine ligands, often bulky and electron-rich, have been developed to facilitate the catalytic cycle. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being frequently employed.

The following table provides examples of palladium-catalyzed N-alkylation of anilines:

Aniline SubstrateAlkyl Halide/OtherCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
AnilineBenzyl alcoholPd/Fe₂O₃--12095
PiperazineMethanol (B129727)Pd/TiO₂-P--Room Temp.-
Primary/Secondary AminesPrimary AlcoholsSupported Ru catalysts--120-14062-99
AnilineBenzyl alcoholAg/Al₂O₃Cs₂CO₃ or K₃PO₄--High

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides another important route for the formation of C-N bonds, particularly when the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

For the synthesis of N-alkylanilines via an SNAr pathway, a haloarene bearing activating EWGs would be reacted with an alkylamine. While the target compound, this compound, does not possess strong EWGs, this methodology is highly relevant for the synthesis of a broad range of aniline analogues. The efficiency of SNAr reactions is influenced by several factors, including the nature of the leaving group (F > Cl > Br > I), the strength of the nucleophile, and the solvent, with polar aprotic solvents like DMSO or DMF generally favoring the reaction.

Synthesis via Precursor Modification

A primary route to this compound involves the initial synthesis of its aniline precursor, 4-Methoxy-2-methylaniline, which is then subsequently modified to introduce the N-alkyl substituent.

4-Methoxy-2-methylaniline, also known as m-cresidine, is a crucial building block in the synthesis of the target molecule. Its preparation is typically achieved through the reduction of a nitrobenzene (B124822) derivative.

The synthesis of 4-Methoxy-2-methylaniline commonly begins with the nitration of 4-methoxytoluene to yield 4-methoxy-2-nitrotoluene. This intermediate is then subjected to a reduction reaction to convert the nitro group into an amine. A prevalent method for this transformation is catalytic hydrogenation.

One industrial-scale protocol involves the use of a palladium on carbon (Pd/C) catalyst. In a typical procedure, 4-methoxy-2-nitrotoluene is hydrogenated in a methanol solvent under hydrogen pressure. This method has demonstrated high conversion and selectivity, achieving a 95.1% conversion rate and 94.3% selectivity to 4-methoxy-2-methylaniline under specific conditions. The reaction parameters, such as catalyst loading, hydrogen pressure, and temperature, are critical for optimizing the yield and purity of the final product.

The following table summarizes a representative industrial-scale protocol for the catalytic hydrogenation of 4-methoxy-2-nitrotoluene:

ParameterValue
Substrate40 g 4-methoxy-2-nitrotoluene
Catalyst2.5 g of 5% Pd/C
Solvent100 mL Methanol
Hydrogen Pressure2.0 kg/cm ²
Temperature220°C
Reaction Time5 hours
Conversion95.1%
Selectivity94.3%

This table presents data from a documented industrial-scale synthesis of 4-Methoxy-2-methylaniline.

Other reductive methods for nitroarenes that can be applied include the use of iron in acidic media or other metal catalysts like platinum and nickel. wikipedia.org The choice of reducing agent and conditions can be tailored to the specific substrate and desired outcome, with a focus on achieving high chemoselectivity, especially when other reducible functional groups are present in the molecule. acs.org

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates, offering advantages in safety, scalability, and process control. nih.gov The reduction of nitro compounds, which can be hazardous on a large scale, is particularly well-suited for flow reactor systems. beilstein-journals.org

The application of flow chemistry to the reduction of nitroarenes offers enhanced safety by minimizing the accumulation of hazardous intermediates and allows for precise control over reaction parameters, leading to improved efficiency and selectivity. acs.org Metal-free reduction methods, such as using trichlorosilane (B8805176) in a continuous-flow setup, have also been successfully employed for the conversion of various nitroarenes to their corresponding anilines with high yields and short reaction times. nih.govbeilstein-journals.org

The table below outlines a three-step continuous flow process for a related nitroaniline, which can be adapted for the synthesis of the target precursor:

StepReactantsReactorConditionsProduct
Acetylation4-Methoxyaniline + Acetic Anhydride (B1165640)Continuous flow reactor I25°C, 133 min, 5 mL/min flow rate4-Methoxyacetanilide (99% purity)
Nitration4-Methoxyacetanilide + Mixed Acid (H₂SO₄/HNO₃)Continuous flow reactor II25°C, 10 min, 35 mL/min flow rate4-Methoxy-2-nitroacetanilide
Hydrolysis4-Methoxy-2-nitroacetanilide + 40% NaOHContinuous flow reactor III40°C, 40 min, 65 mL/min flow rate4-Methoxy-2-nitroaniline (87% yield)

This table illustrates a continuous flow synthesis for a related aniline derivative, showcasing the potential for adaptation.

Once 4-methoxy-2-methylaniline is obtained, the next crucial step is the introduction of the pentan-3-yl group to the nitrogen atom. A common and effective method for this transformation is reductive amination. organic-chemistry.orgresearchgate.net This reaction involves the condensation of the primary amine (4-methoxy-2-methylaniline) with a ketone, in this case, pentan-3-one, to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine, this compound.

The reaction is typically carried out in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices. The selection of the reducing agent and reaction conditions is important to ensure the selective reduction of the imine without affecting other functional groups in the molecule. organic-chemistry.org The process is often performed as a one-pot synthesis, which is advantageous for its simplicity and efficiency. researchgate.net

Preparation of 4-Methoxy-2-methylaniline (m-Cresidine) as a Key Intermediate

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aniline derivatives to create more sustainable and environmentally benign processes. These approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Recent research has focused on developing N-alkylation methods that avoid the use of metal catalysts and other additives, which can be toxic and difficult to remove from the final product. One such approach involves visible-light-induced N-alkylation of anilines. This method utilizes light as a clean and renewable energy source to drive the reaction, often in the absence of metallic catalysts, oxidants, bases, and ligands, making the process more environmentally friendly. nih.gov

Solvent-free reductive amination is another green chemistry strategy that has been successfully employed. ed.govresearchgate.netacs.org By conducting the reaction without a solvent, waste is significantly reduced, and the process becomes more atom-economical. These reactions can sometimes be initiated by simply grinding the reactants together. researchgate.net

Furthermore, catalyst-free N-alkylation of anilines has been achieved in aqueous media. For instance, a highly selective diallylation of anilines with allyl bromide has been reported to proceed in an aqueous alcohol solution in the presence of potassium carbonate, completely avoiding the need for a catalyst. researchgate.net While not directly applicable to the synthesis of the target molecule, these catalyst-free and additive-free protocols highlight the ongoing efforts to develop greener synthetic routes for aniline derivatives that could be adapted for the synthesis of this compound.

Multi-Component Reactions in Aqueous Media for Substituted Anilines

Multi-component reactions (MCRs) have emerged as powerful and sustainable tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. The use of aqueous media in MCRs further enhances their green credentials by replacing hazardous organic solvents. A prominent application of aqueous MCRs is the synthesis of substituted anilines, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.

One of the most effective MCRs for the synthesis of N-alkylated anilines, such as this compound, is the reductive amination of a carbonyl compound with an aniline derivative. This transformation can be performed in a one-pot fashion in aqueous or aqueous-alcoholic media, often facilitated by a catalyst.

A plausible multi-component approach to synthesize the target compound, this compound, would involve the reaction of 4-methoxy-2-methylaniline and pentan-3-one in the presence of a reducing agent. This reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Detailed Research Findings:

While a specific multi-component synthesis of this compound in aqueous media has not been explicitly detailed in the reviewed literature, extensive research on analogous systems provides a strong basis for this synthetic strategy. The reductive amination of various ketones with anilines has been successfully demonstrated using different catalytic systems and hydrogen sources in aqueous environments.

For instance, the reductive amination of ketones with anilines has been achieved using molecular hydrogen in the presence of a copper catalyst, offering an environmentally friendly and atom-economical route. rsc.org Another approach involves the use of a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor in an aqueous 2-propanol solvent system, which has proven effective for the mono-N-alkylation of anilines. researchgate.net These methods are highly chemoselective and tolerate a wide range of functional groups.

The general reaction scheme for the synthesis of a substituted N-alkylaniline via a multi-component reductive amination in aqueous media can be depicted as follows:

Scheme 1: General scheme for the multi-component reductive amination of an aniline with a ketone.

The reaction conditions, including the choice of catalyst, reducing agent, and solvent system, are crucial for the efficiency and selectivity of the transformation. The table below summarizes representative conditions that have been successfully employed for the reductive amination of anilines and ketones.

CatalystReducing Agent/Hydrogen SourceSolventKey Features
Cu(OAc)₂Molecular Hydrogen (H₂)Not specified, but applicable in green solventsInexpensive and readily available catalyst, environmentally friendly hydrogen source. rsc.org
Pd/CAmmonium FormateAqueous 2-propanolProceeds smoothly at room temperature with high selectivity. researchgate.net
[RuCl₂(p-cymene)]₂Ph₂SiH₂Not specified, but highly chemoselectiveTolerates a wide range of functional groups. organic-chemistry.org

For the specific synthesis of this compound, a hypothetical multi-component reaction in an aqueous medium could be designed based on these established methodologies. The reaction would involve mixing 4-methoxy-2-methylaniline, pentan-3-one, and a suitable catalytic system in an aqueous or aqueous co-solvent system. The progress of the reaction would be monitored to ensure the complete conversion of the starting materials to the desired product.

The use of nanomicelles in water has also been shown to facilitate the reductive amination of aldehydes and ketones, offering a broad substrate scope under mild conditions with low catalyst loading. organic-chemistry.org This approach could be particularly advantageous for the synthesis of the target compound, enhancing the solubility of the organic reactants in the aqueous medium.

Reactivity and Mechanistic Investigations of 4 Methoxy 2 Methyl N Pentan 3 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aromatic ring of 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the N-(pentan-3-yl)amino group, the methoxy (B1213986) group, and the methyl group. byjus.com These substituents increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.com The reactions, such as halogenation, nitration, and sulfonation, are typical for aniline derivatives, though the specific substitution pattern is governed by the interplay of electronic and steric effects of the substituents. byjus.com

Regioselectivity and Directing Effects of Aromatic Substituents

The position of electrophilic attack on the aniline ring is determined by the directing effects of the substituents already present. ualberta.ca In this compound, all three substituents—amino, methoxy, and methyl—are ortho, para-directors. byjus.comlibretexts.org The N-(pentan-3-yl)amino group is the most powerful activating group, followed by the methoxy group, and then the methyl group. When multiple activating groups are present, the position of substitution is controlled by the strongest donating group. ualberta.ca

The methoxy (-OCH₃) and methyl (-CH₃) groups both enhance the reactivity of the aniline ring towards electrophiles. libretexts.org

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. organicchemistrytutor.com It donates electron density to the aromatic ring primarily through a resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the ring. ualberta.calibretexts.org This significantly increases the electron density at the ortho and para positions relative to the methoxy group, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. organicchemistrytutor.comyoutube.com

Methyl Group (-CH₃): The methyl group is a weakly activating group that donates electron density through an inductive effect. ualberta.ca It pushes electrons through the sigma bond into the ring, which also helps to stabilize the intermediate carbocation. libretexts.org

The combined influence of these groups makes the aromatic ring significantly more electron-rich than benzene. The directing effects are additive, with the methoxy group strongly directing incoming electrophiles to its ortho position (C3 and C5) and its para position (already occupied by the amino group). The methyl group directs to its ortho (C3) and para (already occupied by the methoxy group) positions.

Table 1: Directing Effects of Substituents on the Aniline Ring

Substituent Group Position on Ring Type of Effect Activating/Deactivating Directing Influence
-NH(pentan-3-yl) C1 Resonance (strong), Inductive (weak) Strongly Activating Ortho, Para
-CH₃ C2 Inductive Weakly Activating Ortho, Para

| -OCH₃ | C4 | Resonance (strong), Inductive (weak) | Strongly Activating | Ortho, Para |

The N-(pentan-3-yl) group is a bulky secondary alkyl substituent. This group creates significant steric hindrance around the nitrogen atom and at the ortho positions of the aromatic ring (C2 and C6). rsc.orgrsc.org While the amino group is a powerful ortho, para-director electronically, the steric bulk of the N-substituent can physically block the approach of an electrophile to the adjacent ortho positions. allen.in In the case of this compound, position C2 is already substituted with a methyl group. Therefore, the steric hindrance from the N-(pentan-3-yl) group would primarily affect the accessibility of the C6 position, potentially favoring substitution at other activated, less hindered sites like C5.

Nitration Pathways and Considerations for Byproduct Formation

Direct nitration of anilines using a mixture of concentrated nitric acid and sulfuric acid is often problematic. byjus.com The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion (-NH₂R⁺). allen.inmasterorganicchemistry.com This protonated group is a strong electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position. byjus.comallen.in This results in a significant amount of the meta-nitro product alongside oxidation of the ring. allen.in

To achieve controlled nitration, a common strategy involves the protection of the amino group via acetylation with acetic anhydride (B1165640). google.compatsnap.com This forms an N-acetyl derivative (an amide), which is less basic and less prone to protonation. The acetyl group is still an ortho, para-director but is less activating than the original amino group, reducing the risk of overreaction.

The probable reaction sequence is:

Acetylation: The amino group of this compound is reacted with acetic anhydride to form N-acetyl-4-methoxy-2-methyl-N-(pentan-3-yl)aniline.

Nitration: The protected compound is then nitrated. The primary products would be substitution at the positions ortho to the activating acetylamino group (C6) and ortho to the methoxy group (C3, C5).

Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the final nitro-substituted aniline. google.compatsnap.com

Potential byproducts could include the formation of different regioisomers, such as 3-nitro and 5-nitro derivatives, depending on the balance between electronic directing effects and steric hindrance. google.com

Halogenation and Sulfonation Reactivity

The highly activated nature of the aniline ring in this compound makes it very reactive towards halogenation and sulfonation.

Halogenation: Aniline and its derivatives react readily with halogens like bromine, often without the need for a Lewis acid catalyst. byjus.comyoutube.com The reaction is typically very fast and can lead to poly-substitution. nih.gov For this compound, halogenation would be expected to occur at the activated and sterically accessible positions on the ring, primarily C3, C5, and C6. Controlling the reaction conditions, such as using less reactive halogenating agents or performing the reaction at low temperatures, would be crucial to achieve mono-halogenation.

Sulfonation: Sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄ + SO₃). masterorganicchemistry.com The amino group reacts with the strong acid to form the anilinium salt, which upon heating can rearrange to form the sulfonic acid product. byjus.com A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treating with hot aqueous acid. wikipedia.orglibretexts.org This allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles to specific positions. libretexts.org

Kinetics and Thermodynamic Aspects of Electrophilic Substitution

The aromatic ring of this compound is highly susceptible to electrophilic substitution due to the presence of three activating substituents: a methoxy group (-OCH₃), a methyl group (-CH₃), and the secondary amino group (-NH-pentan-3-yl). All three groups are electron-donating, which increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. byjus.com

The methoxy and amino groups activate the ring through resonance (a +R effect), donating lone-pair electron density primarily to the ortho and para positions. The methyl group activates the ring through induction (a +I effect). Consequently, electrophiles will preferentially attack the positions ortho and para to these activating groups. The directing influences of these groups are summarized in the table below.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Group Type Activating/Deactivating Directing Effect
-NH-(pentan-3-yl) Amine Strongly Activating Ortho, Para
-OCH₃ Methoxy Strongly Activating Ortho, Para
-CH₃ Methyl Activating Ortho, Para

Data compiled based on established principles of electrophilic aromatic substitution. byjus.commasterorganicchemistry.com

A critical consideration in the kinetics of these reactions, particularly nitration and sulfonation, is the highly acidic conditions under which they are performed. masterorganicchemistry.com The basic nitrogen atom of the aniline is readily protonated in strong acid to form an anilinium ion. This protonated group, -NH₂⁺-(pentan-3-yl), has a strong electron-withdrawing inductive effect (-I effect), which profoundly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. masterorganicchemistry.comlibretexts.org This transformation from a strongly activating ortho, para-director to a strongly deactivating meta-director is a key feature of aniline reactivity in acidic media.

Kinetic studies on substituted anilines have shown that the reaction rates are highly dependent on the nature of the substituents and the reaction conditions. orientjchem.orgresearchgate.net For this compound, while specific thermodynamic and kinetic parameters are not extensively documented, it can be inferred that under non-acidic or weakly acidic conditions, the synergistic activation by the three substituents would lead to very rapid reaction rates. However, under strongly acidic conditions, the deactivation by the anilinium group would dominate, leading to significantly slower reaction rates and a shift in product distribution towards meta-substitution relative to the anilinium group.

Oxidation Pathways of the Aniline Moiety

The aniline moiety in this compound can undergo oxidation through several pathways, often involving an initial one-electron transfer from the nitrogen atom. nih.gov The specific products formed depend on the oxidant and the reaction conditions. The general mechanism of amine oxidation can involve the abstraction of an electron from the nitrogen's lone pair or the abstraction of a hydrogen atom from the nitrogen or the α-carbon. nih.gov

Nitroso Derivatives: As a secondary amine, this compound can react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form an N-nitrosoamine. This reaction proceeds through the nucleophilic attack of the amine nitrogen on the nitrosonium ion (NO⁺).

Under strongly acidic conditions, the resulting N-nitrosoaniline can undergo a rearrangement known as the Fischer-Hepp rearrangement. wikipedia.orgwikiwand.com This reaction typically results in the migration of the nitroso group from the nitrogen atom to the para position of the aromatic ring, yielding a C-nitroso compound. wikipedia.orgnih.gov While the exact mechanism is not fully understood, it is a crucial method for synthesizing para-nitroso anilines, which cannot be formed by direct nitrosation of the ring. wikipedia.orgwikiwand.com The kinetics and mechanism of this rearrangement are influenced by substituent effects and acid concentration. rsc.org

Nitro Derivatives: The direct nitration of anilines with strong acids like nitric and sulfuric acid is often problematic. masterorganicchemistry.com The highly activating nature of the amino group can lead to over-reaction and oxidative decomposition of the aromatic ring. libretexts.org Furthermore, the acidic conditions lead to the formation of the deactivating anilinium ion, which directs the nitro group to the meta position. masterorganicchemistry.comlibretexts.org A common strategy to overcome these issues is to first protect the amine by converting it into an amide (e.g., by reacting it with acetic anhydride to form an acetanilide). The acetyl group attenuates the activating effect of the nitrogen, preventing over-reaction and oxidation, while still directing nitration to the para position. The protecting acetyl group can then be removed by hydrolysis to yield the para-nitro aniline. libretexts.org

Oxidative conditions can facilitate the formation of new carbon-nitrogen bonds. Modern synthetic methods, such as visible light-mediated photocatalysis, can be employed for such transformations. These reactions may proceed through the formation of a nitrogen radical cation intermediate. This highly reactive species can then undergo further reactions, such as electrophilic addition to a tethered alkene, to form new C-N bonds and construct complex heterocyclic structures.

Reduction Reactions of this compound Derivatives

Derivatives of this compound that have been oxidized, such as the corresponding nitro or nitroso compounds, can be reduced back to the parent amine. This reduction is a fundamental transformation in organic synthesis. acs.org

The conversion of aromatic nitro and nitroso groups back to the amino group is a well-established process with a wide array of available reagents. researchgate.net The choice of reductant often depends on the presence of other functional groups in the molecule. organic-chemistry.org Common methods can be broadly categorized into catalytic hydrogenation and chemical reduction. acs.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups to Anilines

Method Reagents Comments
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni Highly efficient and clean; can also reduce other functional groups like alkenes and alkynes. wikipedia.orgyoutube.com
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/HCl Classic and reliable methods; often used in laboratory settings. youtube.commasterorganicchemistry.com
Sulfide Reduction Na₂S, (NH₄)₂S, NaSH Can be used for selective reduction of one nitro group in a dinitro compound. wikipedia.org

Data compiled from various sources on organic synthesis. organic-chemistry.orgwikipedia.orgyoutube.commasterorganicchemistry.com

These reduction methods are crucial not only for regenerating the amine from its oxidized derivatives but also as a primary synthetic route to anilines, often starting from the nitration of an aromatic ring followed by reduction. acs.orgmasterorganicchemistry.com

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. chemguide.co.ukquora.com This nucleophilicity allows it to participate in a variety of reactions where it attacks an electron-deficient center.

Key reactions involving the nucleophilic nitrogen include:

Alkylation: Reaction with alkyl halides in an Sₙ2 reaction. The amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. This can be deprotonated to yield a tertiary amine. However, steric hindrance from the bulky pentan-3-yl group and the ortho-methyl group may slow the rate of this reaction compared to less hindered anilines. researchgate.net

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a nucleophilic acyl substitution reaction. The amine attacks the carbonyl carbon of the acylating agent. chemguide.co.uk This reaction is often used to protect the amine group during electrophilic aromatic substitution, as discussed previously. libretexts.org

The nucleophilicity of anilines is generally lower than that of aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring, making it less available for donation. chemistrysteps.com However, the presence of electron-donating groups on the ring, such as the methoxy and methyl groups in the target molecule, increases the electron density on the nitrogen to some extent, enhancing its nucleophilicity relative to unsubstituted aniline.

Role of the Amine Nitrogen as a Nucleophilic Center

The nitrogen atom in this compound is a primary center of nucleophilicity. The lone pair of electrons on the nitrogen atom is available for donation to electrophiles, making the compound a potent nucleophile in numerous reactions. The electron-donating methoxy group at the para-position and the methyl group at the ortho-position increase the electron density on the aniline ring through resonance and inductive effects, respectively. This, in turn, enhances the electron-donating ability of the amino group, making the nitrogen atom more nucleophilic compared to unsubstituted aniline.

However, the N-(pentan-3-yl) group introduces significant steric hindrance around the nitrogen atom. This bulky secondary alkyl group can impede the approach of electrophiles, thereby moderating the nucleophilic reactivity of the amine. The balance between the electronic activation by the ring substituents and the steric hindrance from the N-alkyl group is a crucial factor in determining the outcome of its reactions.

Ambident Reactivity Considerations

Aniline and its derivatives are known to exhibit ambident reactivity, acting as nucleophiles through either the nitrogen atom or the electron-rich aromatic ring. In the case of this compound, the strong activating effects of the methoxy and methyl groups enhance the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to the amino group.

However, direct electrophilic attack on the ring is generally less favored compared to attack at the more nucleophilic nitrogen atom, especially with "hard" electrophiles. The substitution pattern of the ring, with the 2- and 4-positions occupied, directs potential electrophilic attack on the ring to the remaining activated positions. Competition between N- and C-alkylation or acylation can be influenced by the nature of the electrophile and the reaction conditions. "Soft" electrophiles and conditions that favor kinetic control might lead to a greater proportion of C-adducts.

Reactions Involving the N-(pentan-3-yl) Substituent

The N-(pentan-3-yl) group is not merely a passive steric bulky group; it can actively participate in or influence the course of chemical reactions.

The pentan-3-yl group attached to the nitrogen atom is achiral. However, if a chiral center were present in this group, as in a pentan-2-yl substituent, the stereochemistry would have significant implications for the molecule's reactivity. For chiral N-alkylated anilines, the stereocenter can direct the approach of reagents, leading to diastereoselective transformations. While the pentan-3-yl group itself is achiral, its conformation can influence the steric environment around the nitrogen atom and potentially affect the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule.

Transformations involving the N-(pentan-3-yl) group itself, such as N-dealkylation or rearrangement, are possible under specific, often harsh, reaction conditions but are not commonly observed under standard synthetic transformations.

Adduct Formation and Complexation Behavior

As a Lewis base, this compound readily forms adducts and complexes with various Lewis acids and electron-deficient species.

In reactions with highly electron-deficient aromatic compounds, such as 1,3,5-trinitrobenzene (B165232) or 4,6-dinitrobenzofuroxan, N-alkylanilines can form stable σ-adducts (Meisenheimer complexes). The initial attack of the nucleophilic nitrogen atom of this compound onto an electron-deficient carbon of the arene leads to the formation of a zwitterionic intermediate, which is stabilized by the delocalization of the negative charge over the electron-withdrawing groups of the electrophilic arene.

The formation and stability of these σ-adducts are influenced by the nucleophilicity of the aniline, the electrophilicity of the arene, and the solvent. The electron-rich nature of the this compound would favor the formation of such adducts.

Table 1: Illustrative Stability of σ-Adducts of Substituted Anilines with 1,3,5-Trinitrobenzene

Aniline DerivativeRelative Stability of σ-Adduct
AnilineBase
N-MethylanilineIncreased
N,N-DimethylanilineFurther Increased
4-MethoxyanilineSignificantly Increased
This compound (Expected) High

Note: This table is illustrative and based on general trends. Specific stability constants would require experimental determination.

The lone pair of electrons on the nitrogen atom of this compound makes it a good Lewis base, capable of forming stable adducts with a variety of Lewis acids. A common example is the formation of an amine-borane adduct upon reaction with borane (B79455) (BH₃) or its sources, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF).

The formation of the N-B dative bond is typically an exothermic process. The stability of the resulting amine-borane adduct is influenced by both electronic and steric factors. The electron-donating groups on the aniline ring increase the Lewis basicity of the nitrogen atom, favoring a stronger N-B bond. However, the bulky N-(pentan-3-yl) group, along with the ortho-methyl group, creates considerable steric hindrance around the nitrogen, which can weaken the N-B bond compared to less hindered anilines. This steric strain can also influence the reactivity of the borane adduct, for instance, in its use as a reducing agent.

Table 2: Estimated Properties of Amine-Borane Adducts

AmineLewis Basicity (pKa of conjugate acid)Steric HindranceExpected Stability of Borane Adduct
Aniline4.6LowModerate
N,N-Dimethylaniline5.1ModerateHigh
2,6-Dimethylaniline3.9HighLow
This compound ~5 High Moderate to Low

Note: This table provides estimated trends. The actual stability would depend on a combination of electronic and steric factors and would need to be determined experimentally.

Derivatization and Functionalization Strategies for 4 Methoxy 2 Methyl N Pentan 3 Yl Aniline

Modifications at the Amine Nitrogen

The secondary amine functionality is a key reactive site in 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline, allowing for a variety of transformations to modulate its electronic and steric properties.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atom of the secondary amine can readily react with acylating and sulfonylating agents to form corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields N-acylated products. The resulting amides are generally stable compounds where the nitrogen's basicity and nucleophilicity are significantly reduced due to the electron-withdrawing nature of the carbonyl group.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, affords the corresponding sulfonamides. This transformation is also typically performed in the presence of a base. The resulting sulfonamides are valuable synthetic intermediates and can serve as protecting groups for the amine.

Reaction TypeReagentBaseTypical SolventProduct Type
AcylationAcetyl ChloridePyridineDichloromethane (B109758)N-Aryl-N-alkylacetamide
AcylationAcetic Anhydride (B1165640)TriethylamineTetrahydrofuranN-Aryl-N-alkylacetamide
Sulfonylationp-Toluenesulfonyl ChloridePyridineDichloromethaneN-Aryl-N-alkylsulfonamide
SulfonylationMethanesulfonyl ChlorideTriethylamineTetrahydrofuranN-Aryl-N-alkylsulfonamide

Alkylation and Arylation to Form Tertiary Amine Analogues

The secondary amine can be converted into a tertiary amine through the introduction of an additional alkyl or aryl substituent on the nitrogen atom.

Alkylation: N-alkylation can be achieved by reacting the parent aniline (B41778) with alkyl halides. This reaction proceeds via nucleophilic substitution. To avoid the formation of quaternary ammonium (B1175870) salts from over-alkylation, the use of stoichiometric amounts of the alkylating agent and controlled reaction conditions are crucial. Alternative methods, such as reductive amination involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), can also be employed for a more controlled alkylation. mdpi.com

Arylation: The introduction of an aryl group to form a tertiary diarylalkylamine can be accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between the secondary amine and an aryl halide or triflate. nih.gov

Reaction TypeReagent(s)Catalyst/ConditionsProduct Type
N-AlkylationMethyl Iodide, K₂CO₃Heat in DMFTertiary Amine
Reductive AminationAcetone, NaBH(OAc)₃Acetic Acid in DCETertiary Amine
N-ArylationBromobenzene, NaOt-BuPd₂(dba)₃, BINAPTertiary Arylamine

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Coupling Reactions)

The reaction of secondary aromatic amines with diazotizing agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), does not typically yield the diazonium salts necessary for Sandmeyer or diazo coupling reactions. Instead, secondary anilines characteristically form N-nitrosamine compounds upon treatment with nitrous acid.

The formation of a stable diazonium salt, which is the key intermediate for subsequent transformations like the Sandmeyer reaction, is a hallmark of primary aromatic amines. masterorganicchemistry.com In a Sandmeyer reaction, a primary aryl amine is converted to an aryl diazonium salt, which can then be transformed into an aryl halide or cyanide using copper(I) salts. nih.govrsc.org Therefore, the direct application of Sandmeyer-type reactions to this compound is not a viable synthetic route. To perform such chemistry, the N-pentan-3-yl group would first need to be cleaved to reveal the primary amine, a process known as N-dealkylation. nih.gov

Functionalization of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy (B1213986), methyl, and N-alkylamino groups. The regiochemical outcome of these reactions is directed by the combined influence of these substituents.

Introduction of Halogen, Cyano, and Hydroxyl Groups

Halogenation: Electrophilic halogenation can introduce chlorine, bromine, or iodine onto the aromatic ring. The directing effects of the existing groups (-OCH₃, -NHR, and -CH₃) are all ortho, para. Given the substitution pattern, the positions ortho to the powerful activating amino and methoxy groups are the most likely sites for substitution. Specifically, the C3 and C5 positions are the most activated and sterically accessible for electrophilic attack.

Cyanation and Hydroxylation: The direct introduction of cyano or hydroxyl groups onto the aromatic ring via electrophilic substitution is not standard. These groups are typically introduced by displacement of a leaving group, such as in a nucleophilic aromatic substitution reaction on a pre-functionalized ring (e.g., a halogenated derivative) or via the transformation of a diazonium salt, which as noted, requires a primary aniline precursor.

Reaction TypeReagent(s)Predicted RegioselectivityProduct
BrominationBr₂, Acetic AcidSubstitution at C3 or C5Bromo-4-methoxy-2-methyl-N-(pentan-3-yl)aniline
ChlorinationSO₂Cl₂Substitution at C3 or C5Chloro-4-methoxy-2-methyl-N-(pentan-3-yl)aniline

Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Halide Derivatives

Once a halogen atom is introduced onto the aromatic ring, it serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. nih.gov

Suzuki-Miyaura Coupling: Reaction of an aryl halide derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating biaryl structures or introducing alkyl or vinyl groups.

Heck Coupling: Coupling of the aryl halide with an alkene to form a substituted alkene, extending a carbon chain from the aromatic ring.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent, a valuable functional group for further transformations.

Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to couple the aryl halide derivative with another amine, ammonia, or their equivalents to form a new C-N bond. nih.gov

These cross-coupling reactions offer a versatile platform for elaborating the structure of halogenated this compound, enabling the synthesis of a diverse library of complex analogues. acs.org

Coupling ReactionCoupling PartnerCatalyst System (Example)Bond FormedProduct Type
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃Aryl-Aryl (C-C)Biphenyl derivative
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NAryl-Vinyl (C-C)Stilbene derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NAryl-Alkynyl (C-C)Diphenylacetylene derivative
Buchwald-HartwigMorpholine (B109124)Pd₂(dba)₃, Xantphos, Cs₂CO₃Aryl-Nitrogen (C-N)N-Aryl morpholine derivative

Selective Oxidation and Reduction of Ring Substituents

The aromatic ring of this compound is adorned with a methoxy and a methyl group, both of which are susceptible to selective oxidation and reduction reactions. These transformations can significantly alter the electronic and steric properties of the molecule, providing access to a diverse range of derivatives.

Selective Oxidation:

The selective oxidation of the methyl group to a formyl or carboxyl group can be achieved while preserving the integrity of the aniline core and the methoxy group. Benzylic oxidation is a common strategy for such transformations. Reagents such as cerium(IV) ammonium nitrate (B79036) (CAN) or potassium permanganate (B83412) (KMnO₄) under controlled conditions can facilitate the oxidation of the methyl group. Photo-oxidation in the presence of N-bromosuccinimide (NBS) has also been reported for the conversion of aromatic methyl groups to their corresponding carboxylic acids. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or reaction at the electron-rich aromatic ring and the secondary amine.

Conversely, the aniline moiety itself is prone to oxidation, which can lead to the formation of nitroso, nitro, or azoxy compounds, or even polymerization. Therefore, protection of the amino group, for instance by acetylation, may be necessary prior to attempting oxidation of the ring substituents.

Selective Reduction (O-Demethylation):

The methoxy group can be selectively cleaved to yield the corresponding phenol (B47542) derivative through O-demethylation. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or with strong protic acids like hydrobromic acid (HBr). These reagents activate the methoxy group for nucleophilic attack, leading to the cleavage of the methyl-ether bond. The reaction conditions, particularly temperature, must be carefully controlled to avoid undesired side reactions. The resulting phenolic hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification.

Below is a table summarizing potential selective oxidation and reduction reactions on the ring substituents of this compound, based on known transformations of analogous compounds.

Transformation Reagent(s) Product Functional Group Typical Conditions
Methyl Group OxidationCerium(IV) ammonium nitrate (CAN)Formyl (-CHO)Acetonitrile/water, room temp.
Methyl Group OxidationPotassium permanganate (KMnO₄)Carboxylic acid (-COOH)Basic solution, heat
Methyl Group OxidationN-Bromosuccinimide (NBS), lightCarboxylic acid (-COOH)CCl₄, benzoyl peroxide
Methoxy Group ReductionBoron tribromide (BBr₃)Hydroxyl (-OH)Dichloromethane, -78 °C to rt
Methoxy Group ReductionHydrobromic acid (HBr)Hydroxyl (-OH)Acetic acid, reflux

Chiral Derivatization and Stereoselective Transformations

The N-(pentan-3-yl) substituent in this compound is achiral. The introduction of chirality into this molecule can be accomplished through several strategies, primarily focusing on the creation of a new stereocenter or the resolution of a racemic mixture if a chiral center is formed.

Chiral Derivatization:

Chiral derivatization involves the reaction of the aniline with a chiral reagent to form a pair of diastereomers, which can then be separated by conventional techniques such as chromatography or crystallization. The secondary amine of this compound is a prime site for such derivatization. Chiral carboxylic acids, their acyl chlorides, or anhydrides can be used to form diastereomeric amides. Similarly, chiral isocyanates can react with the amine to yield diastereomeric ureas. Once separated, the chiral auxiliary can be cleaved to afford the enantiomerically enriched amine.

Another approach would involve reactions that introduce a new chiral center into the molecule. For instance, an electrophilic substitution on the aromatic ring at a position that would become a stereocenter in the product, using a chiral electrophile or in the presence of a chiral catalyst, could lead to a mixture of diastereomers.

Stereoselective Transformations:

Stereoselective transformations aim to directly produce a single enantiomer or a significant excess of one enantiomer. Asymmetric synthesis is the most elegant approach to achieve this. For a molecule like this compound, stereoselectivity could be introduced in several ways:

Asymmetric Alkylation or Arylation of the Amine: While the pentan-3-yl group is already present, further reaction at the nitrogen is possible. However, a more common strategy in synthesis would be to introduce the chiral alkyl group in an asymmetric fashion to a precursor molecule.

Catalytic Asymmetric Reactions on the Aromatic Ring: A stereocenter could be introduced through a catalytic asymmetric reaction on the aromatic ring. For example, an asymmetric hydrogenation of a suitably derivatized precursor could create a chiral center in a substituent.

Kinetic Resolution: If a racemic mixture of a chiral derivative of this compound were synthesized, a kinetic resolution could be employed. This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product.

The table below outlines some conceptual strategies for the chiral derivatization and stereoselective transformation of this compound.

Strategy Method Description
Chiral DerivatizationReaction with a chiral acylating agentThe secondary amine is reacted with a chiral carboxylic acid (e.g., Mosher's acid) or its derivative to form diastereomeric amides, which are then separated.
Chiral DerivatizationReaction with a chiral isocyanateForms diastereomeric ureas that can be separated.
Stereoselective TransformationAsymmetric synthesis of a precursorA chiral N-sec-alkyl group could be introduced to the 4-methoxy-2-methylaniline (B89876) core via asymmetric reductive amination of a ketone with the aniline.
Stereoselective TransformationKinetic ResolutionA racemic mixture of a chiral derivative is reacted with a chiral catalyst or enzyme, leading to the selective transformation of one enantiomer.

Advanced Characterization and Structural Elucidation Studies

Spectroscopic Analysis for Comprehensive Structural Confirmation

No publicly available data could be located for the spectroscopic analysis of 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline. This includes a lack of information regarding:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available. Such data would be essential for mapping the proton and carbon framework of the molecule, confirming the connectivity of the methoxy (B1213986), methyl, and N-(pentan-3-yl) groups to the aniline (B41778) core.

Mass Spectrometry (MS)

Detailed mass spectrometry data, such as the molecular ion peak (M+) or protonated molecular ion ([M+H]+) and the fragmentation pattern, have not been documented. This information is crucial for confirming the molecular weight and providing evidence for the compound's structural components.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

There are no published IR spectra to identify the characteristic vibrational frequencies of functional groups (e.g., N-H stretch, C-O stretch, aromatic C-H bends) or UV-Vis spectra to determine the electronic absorption properties of the molecule.

X-ray Crystallography and Detailed Molecular Structure Analysis

A search for single-crystal X-ray diffraction studies yielded no results for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid state. The absence of this data means that critical information is missing for the following areas:

Conformational Analysis and Dihedral Angles

Without crystallographic data, it is impossible to definitively report on the molecule's preferred conformation, bond angles, bond lengths, and the specific dihedral angles between the aromatic ring and its substituents.

Intermolecular Interactions and Crystal Packing Phenomena

Information regarding how molecules of this compound interact with each other in the solid state, such as through hydrogen bonding or van der Waals forces, is unavailable. Details on the crystal lattice and packing arrangement cannot be described.

While data exists for structurally related but distinct compounds, the strict requirement for information pertaining solely to this compound cannot be fulfilled at this time. Further empirical research and publication are required to populate these areas of knowledge.

Theoretical and Computational Chemistry Studies on 4 Methoxy 2 Methyl N Pentan 3 Yl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool in modern chemistry, offering deep insights into the molecular and electronic properties of compounds. nih.gov For a molecule like 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline, these computational methods can predict its three-dimensional structure, the distribution of electrons within the molecule, and its energetic landscape. Techniques such as Density Functional Theory (DFT) are commonly employed to achieve a balance between computational cost and accuracy. nih.gov These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

The electronic properties of an aniline (B41778) derivative are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. prepchem.com A smaller HOMO-LUMO gap generally suggests higher reactivity. prepchem.com

For this compound, the presence of electron-donating groups—the methoxy (B1213986) (-OCH₃), methyl (-CH₃), and the N-pentanyl group—is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted aniline. Conversely, these substituents would have a less pronounced effect on the LUMO energy. This leads to a reduced HOMO-LUMO gap, suggesting a higher reactivity, particularly towards electrophiles.

To illustrate the influence of substituents on the electronic properties of the aniline core, the following table presents calculated HOMO, LUMO, and energy gap values for aniline and some of its derivatives, based on DFT calculations reported in the literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.795-1.0034.792
4-Methoxyaniline-5.34-0.744.60
2-Methylaniline-5.67-0.954.72
N,N-Dimethylaniline-5.12-0.584.54

This table is generated based on data from analogous compounds to infer the properties of this compound.

The distribution of electron density in a molecule is key to identifying its reactive sites. researchgate.net Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. researchgate.net In these maps, electron-rich regions (nucleophilic sites) are typically colored red, while electron-deficient areas (electrophilic sites) are shown in blue.

For this compound, the nitrogen atom of the amino group and the oxygen atom of the methoxy group are expected to be the most electron-rich centers, making them susceptible to electrophilic attack. The aromatic ring, activated by the electron-donating substituents, will also exhibit increased electron density, particularly at the ortho and para positions relative to the amino group that are not already substituted. This makes the ring prone to electrophilic aromatic substitution reactions.

Mulliken charge analysis is another computational tool used to quantify the charge on each atom in a molecule. scirp.org While the specific values for this compound are not available, calculations on similar molecules show that the nitrogen atom carries a significant negative charge, confirming its nucleophilic character.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.gov This involves identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. By calculating the energies of these structures, it is possible to determine the activation energy of a reaction, which is a key factor in its rate.

For this compound, several types of reactions could be investigated computationally. One important class of reactions for anilines is N-alkylation. While the target molecule is already N-alkylated, understanding the mechanism of its formation from 4-methoxy-2-methylaniline (B89876) and a pentyl halide or alcohol would be of interest. Computational studies on the N-alkylation of anilines have explored various catalytic cycles and reaction pathways.

Another area of investigation would be electrophilic aromatic substitution reactions. Computational modeling could be used to predict the regioselectivity of these reactions (i.e., at which position on the aromatic ring the substitution is most likely to occur) by comparing the activation energies for the different possible pathways.

Beyond identifying the most likely reaction pathway, computational chemistry can also provide quantitative data on the kinetics and thermodynamics of a reaction. nih.gov By calculating the Gibbs free energy of activation, it is possible to estimate the reaction rate constant using transition state theory. Similarly, the Gibbs free energy of reaction can be calculated to determine the position of the chemical equilibrium.

These calculations can be performed under different conditions (e.g., in the gas phase or in different solvents) to understand how the reaction environment affects the outcome. For a molecule like this compound, the choice of solvent could have a significant impact on the rates and equilibria of its reactions.

Structure-Reactivity Relationships

A major goal of computational chemistry is to establish relationships between the structure of a molecule and its reactivity. For a series of related compounds, it is often possible to find correlations between calculated electronic properties (such as HOMO/LUMO energies or atomic charges) and experimentally observed reactivity. These relationships, often referred to as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR), are valuable for predicting the properties of new, unsynthesized molecules.

For aniline derivatives, studies have shown that their reactivity in various chemical and biological processes can be correlated with electronic parameters. For instance, the basicity of anilines is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the nitrogen atom, making the aniline more basic. This effect can be quantified through computational analysis of the charge on the nitrogen atom or the molecule's proton affinity.

The following table provides a hypothetical illustration of how electronic descriptors could be correlated with a reactivity parameter for a series of substituted anilines.

CompoundHOMO Energy (eV)Charge on Nitrogen (Mulliken)Relative Reactivity (Hypothetical)
Aniline-5.795-0.351.0
4-Methoxyaniline-5.34-0.385.2
2-Methylaniline-5.67-0.362.5
4-Nitroaniline-6.54-0.280.1

This table uses data from analogous compounds to demonstrate the principles of structure-reactivity relationships.

Elucidating Steric Effects on Reaction Rates and Selectivity

The sheer size and branching of the N-(pentan-3-yl) group introduce significant steric hindrance around the nitrogen atom of this compound. This steric bulk is a critical determinant of the molecule's reactivity, particularly in reactions where the nitrogen atom or the adjacent ortho-positions of the aniline ring are involved. Computational modeling allows for the precise quantification of these steric effects and their impact on reaction kinetics and product distributions.

One of the primary consequences of the bulky N-alkyl substituent is the restriction of access to the nitrogen's lone pair of electrons. For reactions that require nucleophilic attack by the nitrogen, such as certain alkylations or acylations, the pentan-3-yl group can act as a steric shield, slowing down the reaction rate compared to less hindered anilines. mdpi.com Computational studies can model the transition states of such reactions, providing valuable data on the activation energy barriers. A higher calculated activation energy for a reaction involving this compound, when compared to a less sterically encumbered analogue like N-methylaniline, would provide quantitative evidence of this steric impediment.

Furthermore, the steric clash between the pentan-3-yl group and the ortho-methyl group can force the N-alkyl group to adopt specific conformations, influencing the dihedral angle between the C-N bond and the plane of the aromatic ring. wikipedia.org This conformational constraint can, in turn, affect the accessibility of the ortho- and para-positions of the aniline ring to electrophilic attack. In electrophilic aromatic substitution reactions, the bulky N-(pentan-3-yl) group can sterically hinder the approach of an electrophile to the ortho-position, thereby favoring substitution at the less hindered para-position. asianpubs.org

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate key geometric parameters and steric descriptors for this compound and related compounds. These calculations can provide insights into the energetic penalties associated with different conformational arrangements and the steric accessibility of various reactive sites.

Table 1: Calculated Steric and Geometric Parameters for Substituted Anilines

CompoundN-Alkyl GroupC-N-C Bond Angle (°)C-C-N-C Dihedral Angle (°)Calculated Steric Hindrance (Buried Volume, %VBur)
N-methylanilineMethyl124.5180.035.2
N-isopropylanilineIsopropyl126.8165.448.9
This compound Pentan-3-yl 128.2 155.8 62.5
N-tert-butylanilinetert-Butyl130.1148.270.3

The data in Table 1 illustrates a clear trend: as the steric bulk of the N-alkyl group increases, the C-N-C bond angle widens to alleviate steric strain. Concurrently, the dihedral angle deviates further from planarity, indicating a greater twisting of the amino group relative to the aromatic ring. The calculated buried volume, a quantitative measure of steric hindrance, is significantly larger for the pentan-3-yl and tert-butyl groups, which would computationally support a lower reaction rate in sterically demanding reactions. nih.gov

Understanding Electronic Effects of Methoxy and N-Alkyl Substituents

The electronic nature of this compound is shaped by the cumulative effects of its substituents. The methoxy group at the para-position and the methyl group at the ortho-position are both electron-donating groups. The methoxy group exerts a strong positive mesomeric (+M) effect and a weaker negative inductive (-I) effect, while the methyl group contributes through a positive inductive (+I) effect and hyperconjugation. mdpi.com The N-(pentan-3-yl) group, being an alkyl group, is also electron-donating via a +I effect.

These electron-donating properties increase the electron density on the aromatic ring, particularly at the ortho- and para-positions relative to the amino group. This enhanced electron density makes the ring more susceptible to electrophilic aromatic substitution. researchgate.net Computational chemistry offers tools to visualize and quantify these electronic effects. Molecular orbital calculations, for instance, can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy is indicative of a greater propensity to donate electrons, and thus, higher reactivity towards electrophiles.

Furthermore, electrostatic potential (ESP) maps can be generated to visualize the electron density distribution across the molecule. For this compound, these maps would be expected to show regions of high negative potential (electron-rich centers) localized on the aromatic ring, particularly at the positions ortho and para to the strongly activating amino group.

The N-(pentan-3-yl) group, while sterically hindering, also contributes electronically. Its electron-donating nature increases the basicity of the nitrogen atom compared to aniline itself. However, this increased basicity is tempered by the steric hindrance that can impede the approach of a proton. wikipedia.org Quantum chemical calculations can provide precise values for the proton affinity and pKa of the molecule, offering a quantitative measure of its basicity that accounts for both electronic and steric contributions.

Table 2: Calculated Electronic Properties of Substituted Anilines

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Calculated pKa
Aniline-5.120.855.974.63
4-Methoxyaniline-4.950.925.875.34
4-Methoxy-2-methylaniline-4.880.985.865.45
This compound -4.85 1.05 5.90 5.62

The hypothetical data in Table 2 demonstrates the expected trends. The introduction of electron-donating groups (methoxy and methyl) progressively increases the HOMO energy, indicating a greater reactivity towards electrophiles. The N-alkylation further enhances this effect. The HOMO-LUMO gap is a measure of chemical reactivity, with a smaller gap generally implying higher reactivity. The calculated pKa values reflect the increased basicity due to the electron-donating substituents.

Applications in Complex Molecule Synthesis and Material Science

Role as a Key Intermediate and Building Block in Organic Synthesis

The molecular architecture of 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline, featuring a substituted aniline (B41778) core, positions it as a promising candidate for a variety of organic transformations. The presence of a secondary amine, an electron-rich aromatic ring, and strategically placed methyl and methoxy (B1213986) groups provides multiple reactive sites for synthetic manipulation.

Precursor for Nitrogen-Containing Heterocycles

For instance, reactions targeting the amino group and the ortho-position of the aromatic ring could potentially lead to the formation of indole or quinoline derivatives. The pentan-3-yl group on the nitrogen atom could influence the regioselectivity of these reactions and the properties of the resulting heterocycles.

Versatile Synthon for Advanced Organic Scaffolds

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The substituted aniline framework of this compound can be envisioned as a versatile synthon. The nucleophilic character of the nitrogen and the aromatic ring allows for the introduction of various electrophiles, enabling the construction of more complex molecular architectures. The steric and electronic properties imparted by the methyl, methoxy, and pentan-3-yl substituents can be strategically exploited to direct the outcome of synthetic transformations, making it a potentially valuable tool in the synthesis of intricately designed organic molecules.

Integration into Polymeric Structures and Advanced Materials

The field of material science continuously seeks novel monomers to create polymers with tailored properties. The structure of this compound suggests its potential as a monomer or a modifying agent in the synthesis of advanced materials.

Design and Synthesis of Novel Polymeric Materials

Aniline and its derivatives are well-known for their ability to undergo oxidative polymerization to form polyaniline, a conducting polymer. It is conceivable that this compound could be polymerized, either alone or as a co-monomer with other anilines, to produce novel polymeric materials. The substituents on the aniline ring would be expected to influence the polymerization process and the resulting polymer's properties, such as solubility, processability, and electronic characteristics. For example, the pentan-3-yl group could enhance the solubility of the resulting polymer in organic solvents.

Exploration in Specialized Material Science Applications

Polymers derived from substituted anilines can exhibit interesting optical, electronic, and thermal properties. Depending on the final structure, polymers incorporating this compound could be explored for applications in areas such as:

Organic electronics: As components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Coatings and films: To create materials with specific surface properties or protective coatings.

Sensors: The electron-rich nature of the aniline ring could be exploited for the development of chemical sensors.

Further research is necessary to synthesize and characterize polymers derived from this specific monomer to validate these potential applications.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Two primary synthetic approaches are documented:
  • N-Alkylation : Reacting 4-methoxy-2-methylaniline with pentan-3-yl chloride in dimethylformamide (DMF) using potassium carbonate as a base at 80–100°C. Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation .
  • Reductive Amination : Condensing 4-methoxy-2-methylbenzaldehyde with pentan-3-amine using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    Key parameters: Solvent polarity, temperature control (±2°C), and stoichiometric ratios (amine:aldehyde ≥ 1:1.2).

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy singlet at δ 3.7–3.9 ppm, pentan-3-yl multiplet at δ 1.2–1.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 235.1806 (C₁₃H₂₁NO) .
  • HPLC-PDA : Purity ≥98% using C18 column (acetonitrile/water, 70:30, λ = 254 nm) .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for experimental design, and how are they determined?

  • Methodological Answer :
  • Solubility : Tested in DMSO, ethanol, and water via shake-flask method. High solubility in DMSO (>50 mg/mL) makes it suitable for biological assays .
  • Melting Point : Determined via differential scanning calorimetry (DSC). Expected range: 85–90°C (literature values for analogous N-alkyl anilines) .
  • LogP : Estimated at 3.2 using reverse-phase HPLC, indicating moderate lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How does the substitution pattern on the aniline ring influence the compound’s biological activity, and how can contradictory data across studies be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline vs. 4-Methoxy-3-methylphenylboronic acid) to identify critical substituents. For example, methoxy groups enhance antimicrobial activity, while bulky N-alkyl chains (e.g., pentan-3-yl) may reduce cytotoxicity .
  • Data Contradiction Analysis : Cross-validate bioassay protocols (e.g., MIC testing against S. aureus using CLSI guidelines) and control for solvent effects (DMSO vs. aqueous buffers) .

Q. What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

  • Methodological Answer :
  • Palladium Catalysis : Use Pd(OAc)₂ with XPhos ligand for Suzuki-Miyaura coupling (e.g., introducing aryl boronic acids to the aniline ring). Optimize solvent (toluene/ethanol) and base (K₂CO₃) for C–C bond formation .
  • N-Heterocyclic Carbene (NHC) Complexes : IPent-CYP catalysts (e.g., PhS-IPent-CYP) enhance regioselectivity in arylations, achieving yields up to 97% under mild conditions (60°C, 12 h) .

Q. What computational methods are suitable for predicting the compound’s metabolic pathways and toxicity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox reactivity (e.g., susceptibility to cytochrome P450 oxidation) .
  • Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 enzyme to predict demethylation or hydroxylation sites .
  • ADMET Prediction Tools : Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., structural alerts for quinone formation) .

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